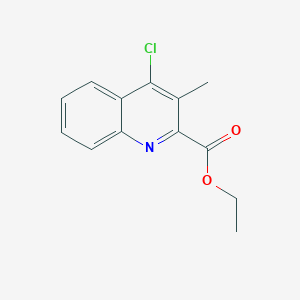

Ethyl 4-chloro-3-methylquinoline-2-carboxylate

Description

Ethyl 4-chloro-3-methylquinoline-2-carboxylate is a quinoline derivative characterized by a chlorine atom at position 4, a methyl group at position 3, and an ethyl ester at position 2 of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and agrochemical research. The structural features of this compound—specifically the electron-withdrawing chlorine, hydrophobic methyl group, and ester functionality—contribute to its unique reactivity, solubility, and intermolecular interactions. These attributes make it a valuable intermediate for synthesizing pharmaceuticals, ligands, and functional materials .

Propriétés

IUPAC Name |

ethyl 4-chloro-3-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12-8(2)11(14)9-6-4-5-7-10(9)15-12/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGOVXIDFZOALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701373 | |

| Record name | Ethyl 4-chloro-3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-23-8 | |

| Record name | Ethyl 4-chloro-3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-methylquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound at room temperature .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-chloro-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other substituents.

Substitution: Commonly involves nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 4-position .

Applications De Recherche Scientifique

Ethyl 4-chloro-3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 4-chloro-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological processes .

Comparaison Avec Des Composés Similaires

Ethyl 4-Bromo-8-Fluoroquinoline-2-Carboxylate

- Structural Features : Bromine at position 4, fluorine at position 8, and an ethyl ester at position 2.

- Key Differences: The bromine atom (larger atomic radius, higher polarizability) enhances electrophilic substitution reactivity compared to chlorine.

- Applications : More suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .

Ethyl 2-Chloro-4-Ethyl-6-Methoxyquinoline-3-Carboxylate

- Structural Features : Chlorine at position 2, ethyl group at position 4, methoxy at position 6, and ester at position 3.

- Methoxy at position 6 enhances solubility in polar solvents but may reduce membrane permeability.

- Reactivity : The chlorine at position 2 is less reactive in nucleophilic substitutions compared to position 4 .

Ester Group and Core Ring Modifications

Methyl 4-Chloro-8-Methoxyquinoline-2-Carboxylate

- Structural Features : Methyl ester at position 2, methoxy at position 6.

- Key Differences :

- The methyl ester reduces steric hindrance compared to ethyl, favoring faster hydrolysis in aqueous environments.

- Methoxy at position 8 alters π-π stacking interactions in crystal packing, affecting solid-state properties.

- Applications : Preferred in high-throughput crystallography due to improved crystallinity .

Ethyl 4-Chlorocinnoline-3-Carboxylate

- Structural Features: Cinnoline core (two adjacent nitrogen atoms) instead of quinoline.

- Key Differences: The cinnoline core increases electron deficiency, enhancing reactivity toward nucleophiles. Reduced aromatic stability compared to quinoline, leading to faster degradation under UV light.

- Biological Activity : Broader antimicrobial spectrum due to increased electrophilicity .

Functional Group Additions

Ethyl 4-Hydroxy-6-Methoxy-2-Methylquinoline-3-Carboxylate

- Structural Features : Hydroxy at position 4, methoxy at 6, methyl at 2, and ester at 3.

- Key Differences: The hydroxy group enables hydrogen bonding, improving solubility but increasing susceptibility to oxidation. Methyl at position 2 sterically blocks reactions at the quinoline’s 2-position.

- Applications : Used in pH-sensitive drug delivery systems due to protonation/deprotonation of the hydroxy group .

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Reactivity and Solubility

| Compound Name | Substituents | Reactivity (Nucleophilic Substitution) | Solubility in H2O (mg/mL) |

|---|---|---|---|

| Ethyl 4-chloro-3-methylquinoline-2-carboxylate | 4-Cl, 3-CH3, 2-COOEt | Moderate (Cl at 4) | 0.12 |

| Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate | 4-Br, 8-F, 2-COOEt | High (Br at 4) | 0.09 |

| Methyl 4-chloro-8-methoxyquinoline-2-carboxylate | 4-Cl, 8-OCH3, 2-COOMe | Low (steric hindrance) | 0.35 |

| Ethyl 4-chlorocinnoline-3-carboxylate | Cinnoline core, 4-Cl, 3-COOEt | Very high (electron-deficient core) | 0.05 |

Sources : .

Research Findings and Implications

- Synthetic Flexibility: The chlorine at position 4 in ethyl 4-chloro-3-methylquinoline-2-carboxylate allows for efficient functionalization via cross-coupling or nucleophilic aromatic substitution, making it a versatile precursor .

- Structure-Activity Relationships (SAR) :

- Methyl at position 3 enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

- Ethyl ester at position 2 provides a balance between hydrolysis stability and metabolic clearance .

- Crystallographic Behavior: The compound’s planar quinoline core facilitates π-π interactions in crystal lattices, as observed in related structures solved using SHELX and ORTEP-III .

Activité Biologique

Ethyl 4-chloro-3-methylquinoline-2-carboxylate (CAS No. 24782-23-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Structure and Properties

Ethyl 4-chloro-3-methylquinoline-2-carboxylate features a quinoline ring system, which is known for its diverse biological activities. The compound can be characterized by its molecular formula and a molar mass of approximately 237.67 g/mol. The presence of the chloro group and the carboxylate moiety contributes to its reactivity and biological interactions.

The biological activity of ethyl 4-chloro-3-methylquinoline-2-carboxylate is primarily attributed to its ability to intercalate with DNA, disrupting replication processes, and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, which is crucial for the survival of various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that ethyl 4-chloro-3-methylquinoline-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains and fungi. The compound's structure allows it to interact effectively with microbial cell membranes and intracellular targets.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer potential of ethyl 4-chloro-3-methylquinoline-2-carboxylate has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Effects

In a study conducted on human cancer cell lines, ethyl 4-chloro-3-methylquinoline-2-carboxylate was shown to inhibit cell proliferation significantly. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70% after 48 hours of treatment. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents.

Synthesis and Derivatives

Ethyl 4-chloro-3-methylquinoline-2-carboxylate serves as a versatile building block in organic synthesis. Its derivatives have been synthesized to enhance biological activity or target specific diseases more effectively.

Table 2: Derivatives and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Ethyl 4-bromo-3-methylquinoline-2-carboxylate | Enhanced antimicrobial properties | |

| Ethyl 4-nitro-3-methylquinoline-2-carboxylate | Increased anticancer activity |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with ethyl 4-chloro-3-methylquinoline-2-carboxylate. Investigations into its mechanism of action at the molecular level will provide insights into how modifications to its structure can enhance efficacy against specific pathogens or cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.